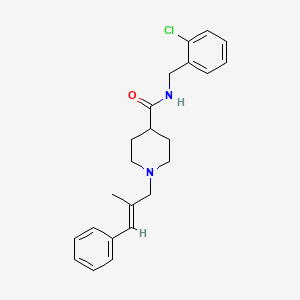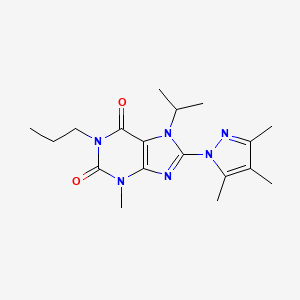![molecular formula C26H29N3O2S2 B4671521 N-(4-butylphenyl)-N'-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]thiourea](/img/structure/B4671521.png)
N-(4-butylphenyl)-N'-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]thiourea
Descripción general
Descripción
N-(4-butylphenyl)-N'-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]thiourea is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as "compound 1" in scientific literature.
Mecanismo De Acción
The mechanism of action of N-(4-butylphenyl)-N'-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]thiourea is not fully understood. However, studies have suggested that the compound may exert its cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-butylphenyl)-N'-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]thiourea may inhibit the activity of certain enzymes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]thiourea has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, the compound may also have anti-inflammatory and antioxidant properties. Studies have suggested that N-(4-butylphenyl)-N'-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]thiourea may inhibit the production of inflammatory cytokines and reactive oxygen species, which can contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-butylphenyl)-N'-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]thiourea in lab experiments is its potential as a cytotoxic agent for cancer cells. Additionally, the compound's anti-inflammatory and antioxidant properties may make it a useful tool for studying the mechanisms of various diseases. However, there are also limitations to using N-(4-butylphenyl)-N'-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]thiourea in lab experiments. For example, the compound's mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, the compound's potential toxicity may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving N-(4-butylphenyl)-N'-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]thiourea. One area of research could be focused on further elucidating the compound's mechanism of action. This could involve studying the compound's interactions with specific enzymes and signaling pathways. Additionally, researchers could investigate the compound's potential as a therapeutic agent for various diseases, beyond its current applications in cancer research. Finally, there may be opportunities to modify the compound's structure to improve its efficacy and reduce any potential toxicity.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-N'-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]thiourea has been studied for its potential applications in scientific research. One of the main research applications is as a potential anticancer agent. Studies have shown that N-(4-butylphenyl)-N'-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]thiourea has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Propiedades
IUPAC Name |
1-(4-butylphenyl)-3-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2S2/c1-2-3-6-20-9-11-23(12-10-20)27-26(32)28-24-13-15-25(16-14-24)33(30,31)29-18-17-21-7-4-5-8-22(21)19-29/h4-5,7-16H,2-3,6,17-19H2,1H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREHDLQDCVAGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B4671440.png)

![N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4671452.png)
![benzimidazo[2,1-b]quinazolin-12(5H)-one](/img/structure/B4671457.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4671466.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4671469.png)


![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4671495.png)
![2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4671502.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4671519.png)
![6,7-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4671525.png)
![3,4-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4671536.png)
